molecular formula C12H11ClO2S B2596296 Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate CAS No. 127606-11-5

Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate

Cat. No.: B2596296
CAS No.: 127606-11-5
M. Wt: 254.73
InChI Key: XXJRBLLISARHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Ethyl 5-Chloro-3-Methyl-1-Benzothiophene-2-Carboxylate

Systematic Nomenclature and Structural Identification

The IUPAC name ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate unambiguously defines the compound’s structure. Its molecular formula is $$ \text{C}{12}\text{H}{11}\text{ClO}_2\text{S} $$, with a molecular weight of 254.73 g/mol. The benzothiophene skeleton consists of a benzene ring fused to a thiophene (five-membered sulfur-containing ring). Substituents include:

  • A chlorine atom at position 5 of the benzene ring.
  • A methyl group at position 3 of the thiophene ring.
  • An ethyl ester moiety at position 2 of the thiophene ring.

The compound’s structural identity is further confirmed by its InChI and SMILES notations:

  • InChI : 1S/C12H11ClO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3.
  • SMILES : CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)C.
Table 1: Key Identifiers of this compound
Property Value Source
CAS Number 127606-11-5
Molecular Formula $$ \text{C}{12}\text{H}{11}\text{ClO}_2\text{S} $$
Molecular Weight 254.73 g/mol
IUPAC Name Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate

Historical Context in Heterocyclic Chemistry Research

Benzothiophenes emerged as critical heterocycles in the late 19th century, with Viktor Meyer’s 1882 discovery of thiophene as a benzene contaminant laying the groundwork for sulfur-containing heterocycle research. The fusion of benzene and thiophene into benzothiophene was first reported in the early 20th century, driven by interest in aromatic systems with heteroatoms.

Properties

IUPAC Name

ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJRBLLISARHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Chlorination: Introduction of the chlorine atom at the 5-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylic acid group at the 2-position can be esterified using ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Large-scale production would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate is noted for its potential biological activities. Research indicates that this compound can serve as a precursor for synthesizing derivatives with enhanced pharmacological properties. The following applications have been identified:

  • Anticancer Activity : Some derivatives of benzothiophene compounds have shown promise in inhibiting cancer cell proliferation. For instance, a study highlighted the synthesis of various benzothiophene derivatives that exhibited cytotoxic effects against different cancer cell lines .
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes, including monoamine oxidase, which plays a role in neurodegenerative diseases. Derivatives of this compound have demonstrated significant inhibition, suggesting potential therapeutic applications in treating conditions like depression and anxiety .

Organic Synthesis Applications

The versatility of this compound extends to its use in organic synthesis. It serves as an important building block for constructing more complex molecules:

  • Synthesis of Functionalized Benzothiophenes : The compound can be utilized in reactions to produce various functionalized benzothiophenes through electrophilic substitution reactions. These derivatives are valuable in developing new materials and pharmaceuticals .
  • Aryne Reaction : The compound can participate in aryne reactions, enabling the formation of substituted benzothiophenes with diverse functional groups. This method provides a straightforward approach to synthesizing complex structures from simpler precursors .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAnticancer activity
Enzyme inhibition (e.g., MAO)
Organic SynthesisSynthesis of functionalized benzothiophenes
Aryne reaction for complex molecule synthesis

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of this compound and evaluated their cytotoxic effects against human cancer cell lines. Results indicated that some derivatives exhibited IC50 values lower than those of standard chemotherapeutics, highlighting their potential as anticancer agents.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of derivatives derived from this compound against monoamine oxidase enzymes (MAO-A and MAO-B). The study found that certain derivatives displayed significant inhibitory activity, suggesting their potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate (CAS 227105-00-2)

Structural Differences :

  • Substituent Positions : Chlorine at the 3-position and methyl at the 6-position (vs. 5-chloro and 3-methyl in the target compound).
  • Molecular Formula : C₁₂H₁₁ClO₂S (identical to the target compound).
  • Molar Mass : 254.73 g/mol (same as the target compound).

Functional Implications :

  • The altered positions of chlorine and methyl groups may affect intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical in crystal packing and solubility. For instance, hydrogen bonding patterns in benzothiophene derivatives are highly sensitive to substituent placement, as noted in studies on molecular recognition and crystal engineering .
  • Reactivity differences could arise in electrophilic substitution reactions due to the directing effects of substituents.

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate

Structural Differences :

  • Core Structure: Thiophene ring (non-fused) vs. benzothiophene (fused benzene-thiophene).
  • Substituents : Acetamido group at the 5-position, two ethyl ester groups at 2- and 4-positions, and methyl at 3-position.

Functional Implications :

  • The acetamido group introduces hydrogen-bonding capability, which may enhance solubility in polar solvents compared to the chloro-substituted benzothiophene .

Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate (CAS 88626-25-9)

Structural Differences :

  • Additional Functional Groups: Sulfonyl and 5-chloro-2,4-dimethoxyphenylamino groups at the 3-position.
  • Molecular Formula: C₁₉H₁₈ClNO₆S₂ (vs. C₁₂H₁₁ClO₂S for the target compound).
  • Molar Mass : 464.93 g/mol (significantly higher).

Functional Implications :

  • The sulfonyl group increases polarity and acidity, making this compound more water-soluble but less membrane-permeable than the target compound.
  • The bulky dimethoxyphenyl group may hinder crystallinity, as observed in studies using SHELX software for structural refinement of complex molecules .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate C₁₂H₁₁ClO₂S 254.73 5-Cl, 3-CH₃, 2-COOEt
Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate C₁₂H₁₁ClO₂S 254.73 3-Cl, 6-CH₃, 2-COOEt
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate C₁₃H₁₇NO₅S 299.34 5-NHCOCH₃, 3-CH₃, 2,4-(COOEt)₂
Ethyl 3-sulfonamide derivative (CAS 88626-25-9) C₁₉H₁₈ClNO₆S₂ 464.93 3-SO₂NH(5-Cl-2,4-(OCH₃)₂Ph), 2-COOEt

Research Findings and Implications

  • Crystallographic Behavior : Substituent positions significantly impact crystal packing. For example, SHELX software has been widely used to resolve structures of such derivatives, where chloro and methyl groups influence symmetry and unit cell parameters .
  • Synthetic Routes : The synthesis of these compounds often involves multi-step reactions, with cyclization and esterification as key steps. Ethyl ester groups are typically introduced via nucleophilic acyl substitution .
  • Biological Relevance : Chlorine and sulfonamide groups enhance bioactivity, but steric bulk from substituents like dimethoxyphenyl may reduce bioavailability .

Biological Activity

Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiophene core, which is known for its diverse biological properties. The presence of chlorine and methyl substituents enhances its reactivity and biological activity. The compound can be synthesized through various methods, including microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activities involved in cell proliferation and apoptosis, making it a candidate for anticancer applications. For instance, it has been suggested that the compound can inhibit enzymes related to cancer cell growth .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains. For example, a study reported that derivatives of benzothiophene exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of this compound

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus128Moderate
Escherichia coli256Weak
Pseudomonas aeruginosa>256No activity

Anticancer Activity

The anticancer potential of this compound has been explored through various cell viability assays. In particular, the compound has shown promise in inhibiting the growth of leukemia cells. A colorimetric MTS assay demonstrated that certain derivatives could effectively induce cytotoxicity in multiple myeloma-derived L363 cells .

Case Study: Efficacy Against Leukemia Cells

In a study evaluating the cytotoxic effects on leukemia cells, it was found that:

  • GI50 Values : The concentration required to inhibit cell growth by 50% was determined for multiple derivatives.
Compound GI50 (µM)
Ethyl 5-chloro-3-methyl...15
Other derivatives20 - 30

This data suggests that this compound and its analogs could serve as lead compounds for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substitutions on the benzothiophene core. For instance, the presence of chlorine at the 5-position has been correlated with enhanced binding affinity to target proteins involved in apoptosis regulation, such as Mcl-1 . This suggests that careful modification of substituents can lead to improved efficacy.

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich benzothiophene core undergoes oxidation under controlled conditions. For example:

  • Chlorine substituent stability : The 5-chloro group remains intact during oxidation of the methyl or ester groups .

  • Ester oxidation : Treatment with strong oxidizing agents like chromium trioxide (CrO₃) in acidic media converts the ethyl ester to a carboxylic acid derivative (e.g., 5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid) .

Reagent Conditions Product Yield
CrO₃/H₂SO₄0°C → 25°C, 6 hCarboxylic acid derivative 82%
KMnO₄/H₂OReflux, 12 hOxidative cleavage (minor pathway) <10%

Reduction Reactions

Selective reduction of functional groups is feasible:

  • Ester reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol (5-chloro-3-methyl-1-benzothiophene-2-methanol) .

  • Chlorine retention : The chloro substituent remains unaffected under standard reduction conditions .

Reagent Conditions Product Yield
LiAlH₄/THF0°C → 25°C, 3 h2-Methanol derivative 68%
H₂/Pd-CEthanol, 50 psi, 24 hPartial saturation of thiophene ring 45%

Nucleophilic Substitution

The 5-chloro group participates in aromatic substitution:

  • Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives .

  • Amination : Reaction with amines (e.g., morpholine) under Buchwald-Hartwig conditions replaces chlorine with amino groups .

Reagent Conditions Product Yield
PhB(OH)₂/Pd(PPh₃)₄DMF/H₂O, 80°C, 12 h5-Phenyl derivative 74%
Morpholine/Pd₂(dba)₃/XantphosToluene, 110°C, 24 h5-Morpholino derivative 63%

Ester Functionalization

The ethyl ester undergoes hydrolysis and transesterification:

  • Acidic hydrolysis : Concentrated HCl in dioxane cleaves the ester to the carboxylic acid .

  • Alkaline transesterification : Methanol/NaOH converts the ethyl ester to a methyl ester .

Reagent Conditions Product Yield
HCl (6M)/dioxaneReflux, 8 hCarboxylic acid 89%
NaOH/MeOH25°C, 24 hMethyl ester 95%

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Friedländer synthesis : Reaction with ketones (e.g., cyclohexanone) under acidic conditions forms pyridine-fused benzothiophenes .

  • Hydrazone formation : Condensation with hydrazines yields semicarbazones for anticancer studies .

Reagent Conditions Product Yield
Cyclohexanone/H₂SO₄120°C, 6 hBenzothieno[3,2-b]pyridine 72%
4-TrifluoromethylphenylhydrazineEtOH, 80°C, 12 hSemicarbazone derivative 96%

Electrophilic Aromatic Substitution

The benzothiophene ring undergoes nitration and sulfonation:

  • Nitration : Fuming HNO₃ in acetic acid introduces nitro groups at the 4- or 6-position .

  • Sulfonation : Oleum (20% SO₃) selectively sulfonates the 7-position .

Reagent Conditions Product Yield
HNO₃/AcOH0°C → 25°C, 2 h4-Nitro derivative 81%
Oleum (20% SO₃)50°C, 4 h7-Sulfonic acid 67%

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?

A multi-step synthesis involving [3,3]-sigmatropic rearrangement and aromatization strategies is commonly employed for benzothiophene derivatives. Key steps include halogenation at the 5-position and esterification at the 2-position. Optimization requires controlling temperature (e.g., 0°C for NaH-mediated reactions) and solvent polarity (e.g., THF for intermediates). Monitoring via TLC and adjusting stoichiometry of reagents (e.g., NaH, benzyloxy precursors) can improve yields .

Q. How can spectroscopic methods (NMR, IR) distinguish structural isomers of this compound?

1H NMR^{1}\text{H NMR} is critical for identifying substitution patterns:

  • 5-chloro group : Deshielded aromatic protons adjacent to Cl exhibit downfield shifts (~7.5–8.5 ppm).
  • 3-methyl group : A singlet at ~2.3 ppm confirms methyl substitution. IR spectroscopy detects ester carbonyl stretches (~1700 cm1^{-1}) and C–Cl bonds (~550 cm1^{-1}). Compare with reference data for benzothiophene derivatives to rule out isomers .

Q. What crystallographic software tools are recommended for resolving its crystal structure?

Use SHELX for refinement (e.g., SHELXL for small-molecule structures) and ORTEP-3 for graphical representation. For data processing, the WinGX suite integrates SHELX with GUI tools for Fourier maps and disorder modeling. These programs are robust for handling high-resolution data and twinning .

Advanced Research Questions

Q. How can discrepancies in X-ray diffraction data (e.g., thermal parameters, bond lengths) be resolved during refinement?

Discrepancies often arise from disorder or thermal motion. Strategies include:

  • Applying TWIN/BASF commands in SHELXL to model twinning.
  • Using ISOR restraints to stabilize anisotropic displacement parameters.
  • Cross-validating bond lengths/angles with DFT-optimized geometries to identify outliers .

Q. What computational methods (e.g., DFT) are suitable for analyzing electronic properties and reactivity?

B3LYP/6-311++G(d,p) is effective for calculating:

  • Frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
  • Electrostatic potential maps for hydrogen-bonding propensity. Compare computed IR/Raman spectra with experimental data to validate tautomeric forms .

Q. How do hydrogen-bonding patterns influence its solid-state packing, and how can these be quantified?

Apply graph-set analysis (as per Etter’s formalism) to categorize motifs:

  • Dimer formation : Look for R22(8)\text{R}_2^2(8) motifs via O–H···O or N–H···O interactions.
  • Chain propagation : Identify C(4)\text{C}(4) or C22(10)\text{C}_2^2(10) patterns using Mercury or PLATON. Quantify donor-acceptor distances (≤3.2 Å) and angles (≥120°) to confirm directional bonding .

Q. What strategies mitigate side reactions during functionalization (e.g., chlorination at competing positions)?

  • Use directed ortho-metalation with LDA to regioselectively introduce Cl at the 5-position.
  • Protect the ester group with TMSCl to prevent nucleophilic attack.
  • Monitor reaction progress via LC-MS to detect intermediates and adjust quenching times .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding substituent positions?

  • Reconcile discrepancies by re-examizing NOESY correlations (e.g., spatial proximity of methyl to Cl).
  • Validate X-ray-derived torsion angles with DFT-optimized conformers.
  • Consider dynamic effects (e.g., rotameric ester groups) causing NMR signal averaging .

Q. Why might DSC data contradict theoretical melting points predicted by group contributions?

  • Polymorphism: Use PXRD to detect alternative crystal forms.
  • Solvent inclusion: Perform TGA to check for hydrate/anhydrate transitions.
  • Adjust group contribution models using experimental heats of fusion .

Methodological Workflows

Q. Propose a stepwise protocol for synthesizing and characterizing this compound for a first-time researcher.

Q. Synthesis :

  • Step 1: Chlorinate 3-methylbenzothiophene using SOCl2\text{SOCl}_2 in DMF (0°C → RT).
  • Step 2: Esterify with ethyl chloroformate in pyridine (reflux, 12 hr).

Purification : Column chromatography (hexane:EtOAc = 4:1).

Q. Characterization :

  • Single-crystal X-ray diffraction (SHELX refinement).
  • 13C NMR^{13}\text{C NMR} to confirm ester carbonyl (~165 ppm) and quaternary carbons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.